molecular formula C17H24FNO3 B11830753 Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate

Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate

Cat. No.: B11830753
M. Wt: 309.4 g/mol
InChI Key: PECOFGGANJCPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H24FNO3 It is a piperidine derivative that features a tert-butyl ester group and a 4-fluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-fluorobenzyl alcohol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed:

    Hydrolysis Products: 4-((4-fluorobenzyl)oxy)piperidine and tert-butyl alcohol

    Substitution Products: Various substituted piperidine derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate is not well-documented. its structure suggests potential interactions with biological targets such as enzymes or receptors in the central nervous system. The fluorobenzyl group may enhance its binding affinity to specific molecular targets, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate is unique due to the presence of the 4-fluorobenzyl ether moiety, which can impart distinct chemical and biological properties compared to other piperidine derivatives. This structural feature may enhance its utility in specific applications, particularly in drug development and material science.

Biological Activity

Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H18_{18}FNO3_3
  • CAS Number : 1121587-29-8
  • Molecular Weight : 239.29 g/mol

The presence of the fluorobenzyl group is significant as it may enhance the compound's lipophilicity and biological activity.

Research indicates that compounds with a piperidine backbone often exhibit significant biological activity due to their ability to interact with various biological targets, including receptors and enzymes. The specific interaction mechanisms for this compound are still under investigation, but similar compounds have shown promise in modulating neurotransmitter systems and inhibiting specific enzymes.

Antitumor Activity

A study highlighted the anti-tumor properties of related compounds, suggesting that tert-butyl derivatives may also exhibit similar activities. For instance, certain piperidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation in vitro and in vivo .

Inhibition of Enzymatic Activity

Compounds similar to this compound have been identified as potential inhibitors of β-lactamase, which is crucial for combating antibiotic resistance. The ability to inhibit enzymes involved in drug metabolism or bacterial resistance mechanisms could position this compound as a valuable asset in antibiotic therapy .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Studies conducted on structurally related compounds have demonstrated varying degrees of cytotoxicity against different cell lines. For example, one study reported an EC50 value (the concentration required to inhibit cell growth by 50%) for a related compound at 0.64 µM with a selectivity index indicating favorable therapeutic windows .

Table: Summary of Biological Activities

Study ReferenceCompound TestedEC50 (µM)Selectivity IndexBiological Activity
Related Piperidine Derivative0.6420Anti-tumor
β-lactamase Inhibitor CandidateN/AN/AEnzyme inhibition
General Piperidine CompoundsVariesVariesCytotoxicity

Research Implications

The implications of these findings suggest that this compound could serve as a lead compound for further development in oncology and infectious disease treatment. Its structural features allow for modifications that could enhance its potency and selectivity.

Properties

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)methoxy]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECOFGGANJCPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.